molecular formula C17H16O4 B1672760 Flavokawain b CAS No. 1775-97-9

Flavokawain b

Cat. No.: B1672760
CAS No.: 1775-97-9
M. Wt: 284.31 g/mol
InChI Key: QKQLSQLKXBHUSO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Flavokawain B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce oxidative stress and deplete reduced glutathione (GSH) levels . Additionally, this compound inhibits IKK activity, leading to the blockade of NF-κB transcription and activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK . These interactions highlight the compound’s potential in modulating cellular responses and signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce cell cycle arrest in several cancer cell lines, making it a potent anticancer agent . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit NF-κB transcriptional activity and activate MAPK signaling pathways, which play critical roles in cell survival, proliferation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits IKK activity, resulting in the blockade of NF-κB transcription . Additionally, it activates MAPK signaling pathways, including ERK, p38, and JNK, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, this compound undergoes biotransformation by entomopathogenic filamentous fungi, resulting in structural modifications and altered pharmacokinetic properties . These changes can influence the compound’s bioavailability and bioactivity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity, mediated by oxidative stress and depletion of reduced glutathione (GSH) levels . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation by entomopathogenic filamentous fungi, resulting in glycosylated derivatives with altered physicochemical and pharmacokinetic properties . These metabolic transformations can impact the compound’s bioavailability, bioactivity, and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the attachment of a sugar unit to this compound can enhance its hydrophilicity, thereby influencing its transport and distribution within biological systems .

Chemical Reactions Analysis

Types of Reactions

Flavokawain B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antidiabetic Properties

Mechanism of Action
Flavokawain B has been identified as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that FKB enhances glucose uptake in liver and adipose cells without promoting adipose differentiation, making it a potential alternative to traditional insulin sensitizers like rosiglitazone, which are associated with adverse side effects such as weight gain .

In Vivo Studies
In animal models of type 2 diabetes mellitus (T2DM), FKB demonstrated significant reductions in fasting blood glucose and glycated hemoglobin levels without causing weight gain or liver damage. These findings suggest that FKB could be developed as a safer therapeutic option for managing T2DM .

Anticancer Effects

General Antitumor Activity
this compound exhibits potent anticancer properties across various cancer types, including cholangiocarcinoma, glioblastoma multiforme, and melanoma. Its mechanism involves inducing apoptosis through the suppression of key signaling pathways such as Akt and the generation of reactive oxygen species (ROS) .

Case Study: Cholangiocarcinoma
In vitro studies using the SNU-478 cholangiocarcinoma cell line revealed that FKB inhibited cell growth and induced apoptosis. The study highlighted that FKB's effects were mediated through the Akt pathway, underscoring its potential as a novel treatment for this aggressive cancer type .

Case Study: Glioblastoma Multiforme
FKB's efficacy was also evaluated in glioblastoma multiforme models. Results indicated that treatment with FKB led to significant cell cycle arrest and senescence in tumor cells, with approximately 60% of cells undergoing senescence after exposure . Furthermore, FKB reduced tumor growth in vivo when administered to mice implanted with glioblastoma cells .

Mechanistic Insights

Cellular Mechanisms
The anticancer effects of this compound are attributed to its ability to induce apoptosis and autophagy in cancer cells. Studies have shown that FKB activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, thereby shifting the balance towards cell death . Additionally, it has been observed to enhance autophagic vesicle formation, contributing further to its antitumor activity .

Safety Profile and Toxicity

While this compound shows promise as an antidiabetic and anticancer agent, it is essential to consider its safety profile. Research has indicated that high concentrations of FKB can induce hepatotoxicity in liver cells, necessitating careful monitoring of dosage in therapeutic applications . The hepatotoxic effects are linked to oxidative stress pathways involving NF-κB signaling .

Comprehensive Data Table

Application Area Mechanism Model/System Key Findings
AntidiabeticPPARγ agonist; enhances glucose uptakeHepG2 & 3T3-L1 cellsSignificant reduction in blood glucose levels
CholangiocarcinomaInduces apoptosis via Akt pathwaySNU-478 cell lineInhibited growth; induced apoptosis
Glioblastoma MultiformeInduces senescence; activates ROS productionU251 & U87 glioblastoma cellsReduced tumor growth; significant cell cycle arrest
General Antitumor ActivityInduces apoptosis; promotes autophagyVarious cancer cell linesEffective against multiple cancer types

Biological Activity

Flavokawain B (FKB) is a natural chalcone derived from the roots of the kava plant (Piper methysticum), recognized for its promising biological activities, particularly in cancer research. This article delves into the various studies that illustrate its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chalcone structure, which includes an α,β-unsaturated carbonyl group that is crucial for its biological activity. The compound has shown significant promise in various preclinical studies due to its ability to induce apoptosis and inhibit cell proliferation in several cancer cell lines.

Cytotoxic Effects

Numerous studies have demonstrated the cytotoxic effects of FKB across different cancer types:

  • Colorectal Cancer : In a study focusing on colorectal cancer cells (LoVo), FKB exhibited strong cytotoxicity and induced cell cycle arrest in the G2/M phase. The compound was shown to increase caspase-3 activity, indicating apoptosis induction through DNA fragmentation .
  • Breast Cancer : FKB was tested on breast cancer cell lines MDA-MB-231 and MCF-7. It induced significant G2/M arrest in MDA-MB-231 cells and inhibited migration and invasion capabilities. The study reported a dose-dependent decrease in wound closure and cell invasion, correlating higher doses of FKB with lower cell motility .
  • Leukemia : FKB's effects were also explored in human leukemic cells, where it demonstrated significant apoptosis induction, particularly when combined with daunorubicin, enhancing the overall cytotoxic effect .

The anticancer properties of FKB are attributed to several mechanisms:

  • Apoptosis Induction : FKB activates apoptotic pathways, prominently through the caspase cascade. This was evidenced by increased caspase-3 activity and subsequent DNA fragmentation in treated cells .
  • Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M phase, preventing cancer cells from proliferating .
  • Inhibition of Metastasis : FKB downregulates key proteins associated with metastasis (e.g., MMP9, VEGF) and inflammation-related proteins (e.g., NF-KB), indicating its potential to inhibit cancer spread .

Comparative Efficacy

The efficacy of FKB compared to other compounds has been documented in various studies:

Compound IC50 (μg/mL) Cell Line Mechanism
This compound5.90 - 7.70MDA-MB-231, MCF-7Apoptosis, Cell Cycle Arrest
Daunorubicin + FKBN/AHL-60 (Leukemia)Apoptosis Enhancement
Cyclized FKBReducedLoVo (Colorectal)Decreased Cytotoxicity

Case Studies

Several case studies provide insights into the clinical relevance of FKB:

  • A study highlighted that cyclization of this compound significantly reduced its cytotoxicity against human colon cancer cells, suggesting that structural modifications can impact its therapeutic potential .
  • Another investigation into B-cell lymphoma revealed that FKB inhibited proliferation via the PI3K/Akt signaling pathway, further supporting its role as a multi-targeted anticancer agent .

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLSQLKXBHUSO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028794
Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1775-97-9, 76554-24-0
Record name Flavokawain B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1775-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavokawain B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHALCONE,6-DIMETHYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVOKAWAIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 °C
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flavokawain b
Reactant of Route 2
Reactant of Route 2
Flavokawain b
Reactant of Route 3
Reactant of Route 3
Flavokawain b
Reactant of Route 4
Reactant of Route 4
Flavokawain b
Reactant of Route 5
Reactant of Route 5
Flavokawain b
Reactant of Route 6
Reactant of Route 6
Flavokawain b

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.